molecular formula C9H4BrClFNO B6294282 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole CAS No. 2364584-88-1

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole

Cat. No.: B6294282
CAS No.: 2364584-88-1
M. Wt: 276.49 g/mol
InChI Key: XDGJPPGSQFKOQB-UHFFFAOYSA-N
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Description

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrClFNO. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique combination of bromine, chlorine, and fluorine substituents on the phenyl ring, which can impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-amino-4-(6-bromo-3-chloro-2-fluorophenyl)phenol with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The oxazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-bromo-2-chloro-3-fluorophenyl)oxazole
  • 5-(6-chloro-3-bromo-2-fluorophenyl)oxazole
  • 5-(6-fluoro-3-chloro-2-bromophenyl)oxazole

Uniqueness

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring. This unique substitution pattern can impart distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens can influence the compound’s electronic properties, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

5-(6-bromo-3-chloro-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGJPPGSQFKOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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